4-(Cbz-amino)-1-benzylpiperidine

Description

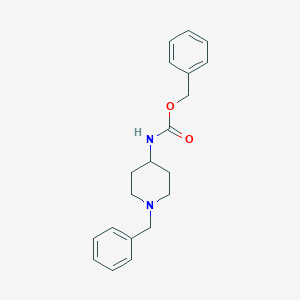

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1-benzylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-20(24-16-18-9-5-2-6-10-18)21-19-11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHJWMOVSNSVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443559 | |

| Record name | 4-(Cbz-amino)-1-benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182223-53-6 | |

| Record name | 4-(Cbz-amino)-1-benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Cbz-amino)-1-benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Cbz-amino)-1-benzylpiperidine, a key intermediate in the development of various pharmaceutical agents. This document details the synthetic pathway, reaction mechanisms, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, also known as benzyl (1-benzylpiperidin-4-yl)carbamate, is a valuable building block in organic synthesis. The piperidine scaffold is a common motif in a wide range of biologically active compounds, and the presence of a protected amine at the 4-position, along with a benzyl group on the piperidine nitrogen, allows for diverse chemical modifications. The carboxybenzyl (Cbz) protecting group provides robust protection of the primary amine under various reaction conditions and can be selectively removed, making this intermediate highly versatile for the synthesis of complex target molecules.

This guide will focus on a reliable and efficient two-step synthesis route, commencing with the synthesis of the precursor 4-amino-1-benzylpiperidine, followed by the protection of the 4-amino group with a Cbz group.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

Step 1: Synthesis of 4-amino-1-benzylpiperidine via reductive amination of 1-benzylpiperidin-4-one. Step 2: N-Cbz Protection of the 4-amino group of 4-amino-1-benzylpiperidine using benzyl chloroformate.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 4-amino-1-benzylpiperidine

The initial step involves the formation of the precursor, 4-amino-1-benzylpiperidine, from commercially available 1-benzylpiperidin-4-one. A common and effective method for this transformation is reductive amination.

Reaction Mechanism

The reductive amination of 1-benzylpiperidin-4-one with ammonia proceeds in two main stages:

-

Imine Formation: The ketone carbonyl group reacts with ammonia to form an intermediate hemiaminal, which then dehydrates to form a piperidin-4-imine.

-

Reduction: The resulting imine is then reduced to the corresponding primary amine using a reducing agent, typically catalytic hydrogenation with Raney nickel (Raney-Ni) as the catalyst.

Caption: Mechanism of reductive amination.

Experimental Protocol

The following protocol is adapted from a scalable process for the synthesis of piperidin-4-yl-carbamates.[1]

Materials:

-

1-Benzylpiperidin-4-one

-

Methanol

-

Raney-Ni (slurry in water)

-

Ammonia gas

-

Hydrogen gas

-

Toluene

-

Sodium hydroxide solution (caustic lye)

Procedure:

-

Charge a pressure reactor with 1-benzylpiperidin-4-one and methanol.

-

Cool the mixture to below 10°C and purge with nitrogen gas.

-

Carefully add Raney-Ni catalyst to the reactor.

-

Pressurize the reactor with ammonia gas, followed by hydrogen gas to 2-3 kg pressure.

-

Heat the reaction mixture and maintain the temperature until the reaction is complete (monitor by TLC or GC).

-

After completion, cool the reactor and filter the catalyst.

-

Neutralize the reaction mixture and extract the product with toluene.

-

Wash the organic layer and concentrate under reduced pressure to obtain 4-amino-1-benzylpiperidine as a pale yellow oily liquid.

Quantitative Data

| Parameter | Value | Reference |

| Purity | >99% | [1] |

Characterization Data for 4-amino-1-benzylpiperidine:

-

¹H NMR (CDCl₃): Spectra available from chemical suppliers and databases confirm the structure.[2]

-

¹³C NMR (CDCl₃): Spectral data is also available for structural confirmation.[3]

Step 2: N-Cbz Protection of 4-amino-1-benzylpiperidine

The second step is the protection of the primary amino group at the 4-position of the piperidine ring with a carboxybenzyl (Cbz) group. This is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[2]

Reaction Mechanism

The N-Cbz protection mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the carbamate product and releases a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[2]

Caption: Mechanism of N-Cbz protection.

Experimental Protocol

This protocol is based on a general procedure for the Cbz protection of amines.[2]

Materials:

-

4-amino-1-benzylpiperidine

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-amino-1-benzylpiperidine (1.0 equiv) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 equiv) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for several hours (e.g., 20 hours), monitoring for completion by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo.

-

Purify the resulting residue by silica gel column chromatography to obtain this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 90% | [2] |

| Reaction Time | 20 hours | [2] |

Characterization Data for this compound:

While specific spectral data for the final product was not found in the provided search results, analogous compounds show characteristic signals in ¹H and ¹³C NMR spectroscopy that would confirm the presence of both the benzyl and Cbz groups. For instance, the benzylic protons of the Cbz group typically appear as a singlet around 5.1 ppm in the ¹H NMR spectrum.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound can be summarized as follows:

Caption: Experimental workflow for the two-step synthesis.

Conclusion

This technical guide has detailed a robust and high-yielding two-step synthesis for this compound. The procedures outlined are based on established and scalable chemical transformations, making them suitable for both laboratory-scale synthesis and potential industrial applications. The provided mechanisms and experimental protocols offer a solid foundation for researchers and drug development professionals working with this versatile piperidine intermediate. Further optimization of reaction conditions may be possible depending on the specific requirements of the end-user.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(Cbz-amino)-1-benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Cbz-amino)-1-benzylpiperidine, also known as benzyl (1-benzylpiperidin-4-yl)carbamate. The document details essential data, experimental protocols for property determination, and logical workflows relevant to drug discovery and development.

Compound Identity and Structure

-

IUPAC Name: benzyl (1-benzylpiperidin-4-yl)carbamate

-

Synonyms: 4-(Carboxybenzylamino)-1-benzylpiperidine, this compound

-

Molecular Formula: C₂₀H₂₄N₂O₂

-

Molecular Weight: 324.42 g/mol

-

CAS Number: 19099-93-5 (example, may vary)

Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes key computed properties and includes experimental data for closely related precursor compounds to provide context for researchers.

| Property | Value | Compound | Data Type |

| Molecular Weight | 324.42 g/mol | This compound | Calculated |

| Melting Point | 68 °C (dec.) | 4-Amino-1-Cbz-piperidine[1] | Experimental |

| 88 °C | 1-Boc-4-(Cbz-amino)-piperidine[2] | Experimental | |

| Boiling Point | 152 °C (at 9.7 mmHg) | 4-Amino-1-benzylpiperidine[3][4] | Experimental |

| Density | 0.933 g/mL at 25 °C | 4-Amino-1-benzylpiperidine[4] | Experimental |

| logP (calculated) | 1.2 | 4-Amino-1-Cbz-piperidine[5] | Computed |

| pKa (predicted) | 10.15 ± 0.20 | 4-Amino-1-benzylpiperidine[4] | Predicted |

| Solubility | Immiscible in water | 4-Amino-1-benzylpiperidine[3][4] | Experimental |

| Slightly soluble in water | 4-Amino-1-Cbz-piperidine[1] | Experimental |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols standardly used in the pharmaceutical and chemical sciences.

The melting point is a critical indicator of purity.[6] The capillary method is a standard and widely used technique.[7]

Protocol:

-

Sample Preparation: Ensure the compound is thoroughly dry and in a fine powdered form.[7][8] Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[9] This is achieved by tapping the open end of the tube into the powder and then tapping the closed end on a hard surface to pack the sample.[8]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[6][8]

-

Measurement:

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

-

Allow the apparatus to cool to at least 15-30°C below the approximate melting point.[8]

-

Begin a second, more careful determination with a slow heating rate, typically 1-2°C per minute, to ensure accuracy.[8]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Solubility is a crucial parameter affecting a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[10]

Protocol:

-

Preparation: Prepare a series of vials containing a fixed volume of the relevant solvent (e.g., water, buffer at a specific pH). The temperature of the solvent should be precisely controlled throughout the experiment.[11]

-

Sample Addition: Add an excess amount of the solid compound to each vial to create a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., a 25°C or 37°C water bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully remove an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid, often achieved by centrifugation or filtration using a syringe filter that does not bind the compound.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.

The ionization constant (pKa) is vital for understanding a compound's behavior at different physiological pH values. Potentiometric titration is a highly precise and common method for pKa determination.[12][13][14]

Protocol:

-

Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low) to a known concentration (e.g., 1 mM).[12] The solution's ionic strength should be kept constant using an inert salt like KCl.[12]

-

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[12] Place the sample solution in a jacketed vessel to maintain a constant temperature and immerse the calibrated pH electrode.

-

Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).[12]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[12]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a monoprotic acid or base, the pH at the half-equivalence point is equal to the pKa.[15] The equivalence point is identified as the inflection point of the curve, where the slope (dpH/dV) is maximal.[13]

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, a key factor in membrane permeability and ADME properties. The shake-flask method is the traditional and most reliable technique.[16][17]

Protocol:

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination).[18] Pre-saturate the n-octanol with the aqueous buffer and vice versa by mixing them vigorously and then allowing the layers to separate for at least 24 hours.[19]

-

Partitioning: Accurately prepare a stock solution of the compound in one of the phases (or in a minimal amount of a co-solvent like DMSO).[18] Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Seal the vial and shake or rotate it for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[18]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.

-

Quantification: Carefully take an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[17]

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is the base-10 logarithm of this ratio.[20]

-

Visualization of Methodologies and Relationships

The following diagram illustrates a typical workflow for determining the key physicochemical properties of a novel compound in a drug discovery setting.

Caption: Workflow for experimental physicochemical property determination.

This diagram shows the conceptual relationship between the intrinsic lipophilicity (LogP) and the pH-dependent lipophilicity (LogD), which is governed by the compound's pKa.

Caption: Conceptual links between LogP, pKa, pH, and LogD.

References

- 1. chembk.com [chembk.com]

- 2. 220394-97-8 CAS MSDS (1-BOC-4-CBZ-AMINO-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Amino-1-benzylpiperidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-Amino-1-benzylpiperidine | 50541-93-0 [chemicalbook.com]

- 5. 4-Amino-1-N-Cbz-piperidine | C13H18N2O2 | CID 17846640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pennwest.edu [pennwest.edu]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. enamine.net [enamine.net]

- 19. agilent.com [agilent.com]

- 20. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to Benzyl (1-benzylpiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl (1-benzylpiperidin-4-yl)carbamate, a derivative of the versatile N-benzylpiperidine scaffold. This document details its chemical identity, physicochemical properties, synthesis protocols, and its relevance in the field of drug discovery.

IUPAC Name and Chemical Structure

The nomenclature for the compound commonly referred to as 4-(Cbz-amino)-1-benzylpiperidine is formally recognized under the IUPAC system as:

IUPAC Name: Benzyl (1-benzylpiperidin-4-yl)carbamate

The structure consists of a piperidine ring with a benzyl group attached to the nitrogen at position 1 and a benzyloxycarbonyl (Cbz) protected amino group at position 4.

Chemical Structure:

Physicochemical Data

| Property | Benzyl (1-benzylpiperidin-4-yl)carbamate (Calculated) | 1-Benzylpiperidin-4-amine (Experimental)[1] |

| Molecular Formula | C19H24N2O2 | C12H18N2 |

| Molecular Weight | 324.41 g/mol | 190.28 g/mol |

| Appearance | - | Liquid |

| Density | - | 0.933 g/mL at 25 °C |

| Refractive Index | - | n20/D 1.543 |

| CAS Number | Not assigned | 50541-93-0 |

Experimental Protocols

Detailed methodologies for the synthesis of benzyl (1-benzylpiperidin-4-yl)carbamate and its precursor are provided below. These protocols are based on established chemical transformations.

Synthesis of 1-Benzylpiperidin-4-amine from 1-Benzyl-4-piperidone

This procedure outlines the reductive amination of 1-benzyl-4-piperidone to yield the primary amine precursor.

Materials:

-

1-Benzyl-4-piperidone

-

Ammonium acetate or Ammonia in methanol

-

Sodium cyanoborohydride (NaBH3CN) or Hydrogen gas and a catalyst (e.g., Raney Nickel)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add a solution of ammonia in methanol (7 N, 10 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-benzylpiperidin-4-amine. The crude product can be purified by column chromatography if necessary.

Synthesis of Benzyl (1-benzylpiperidin-4-yl)carbamate

This protocol describes the N-protection of 1-benzylpiperidin-4-amine with a benzyloxycarbonyl (Cbz) group.

Materials:

-

1-Benzylpiperidin-4-amine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-benzylpiperidin-4-amine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, benzyl (1-benzylpiperidin-4-yl)carbamate, can be purified by flash column chromatography on silica gel or by recrystallization.

Role in Drug Discovery and Synthesis Workflow

The N-benzylpiperidine moiety is a significant structural motif in medicinal chemistry, frequently utilized to fine-tune the physicochemical and pharmacological properties of drug candidates. Derivatives of this scaffold have been investigated for a variety of biological activities.

The synthesis of benzyl (1-benzylpiperidin-4-yl)carbamate is a key step in the elaboration of more complex molecules, where the Cbz-protected amine serves as a handle for further functionalization.

The N-benzylpiperidine core is a privileged scaffold in drug discovery due to its structural and electronic properties. The benzyl group can engage in favorable cation-π interactions with biological targets, while the piperidine ring provides a three-dimensional structure that can be functionalized to optimize binding and pharmacokinetic profiles.

References

A Comprehensive Technical Guide on the Biological Activities of N-Benzyl-N'-Cbz-piperidine-4-amine Derivatives and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural flexibility and three-dimensional nature make it a versatile tool for fine-tuning efficacy and physicochemical properties in drug development.[1] This technical guide provides an in-depth overview of the diverse biological activities exhibited by derivatives of N-benzyl-piperidine-4-amine, with a particular focus on compounds where the 4-amino group is protected with a carboxybenzyl (Cbz) group, a common intermediate in chemical synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Analgesic Activity

Derivatives of 4-aminomethyl piperidine have been investigated for their analgesic potential, primarily targeting the µ-opioid receptor (MOR), a key player in pain management.[2]

Quantitative Data: Analgesic Activity

| Compound | Assay | Result | Notes |

| HN58 | Writhing Test | 100% inhibition | Effect was reversed by naloxone, suggesting µ-opioid receptor involvement.[2] |

| Various 4-amino methyl piperidine derivatives | Molecular Docking (µ-OR) | Binding Affinity: -8.13 to -13.37 kcal/mol | Compared favorably to standards like Morphine, Fentanyl, and Pethidine.[2] |

Experimental Protocols

In Vivo Analgesic Evaluation: Writhing Test [2]

-

Animal Model: Swiss albino mice.

-

Procedure:

-

Administer the test compound to the mice.

-

After a set period, induce writhing by intraperitoneal injection of acetic acid.

-

Observe the mice and count the number of writhes (abdominal constrictions) over a specified time.

-

Calculate the percentage of inhibition compared to a control group.

-

-

Antagonism Study: To confirm µ-opioid receptor involvement, pre-treat a group of animals with naloxone (a µ-opioid receptor antagonist) before administering the test compound and inducing writhing. A reduction in the analgesic effect confirms the compound's interaction with the µ-opioid receptor.[2]

In Silico Evaluation: Molecular Docking [2]

-

Target: The crystal structure of the µ-opioid receptor.

-

Software: Molecular docking software (e.g., AutoDock, Schrödinger Suite).

-

Procedure:

-

Prepare the 3D structures of the ligand (piperidine derivatives) and the receptor.

-

Define the binding pocket of the receptor, often based on the binding site of a known ligand.

-

Dock the ligands into the binding site and calculate the binding affinities (e.g., in kcal/mol).

-

Analyze the binding modes and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues of the receptor.

-

Logical Relationship: Analgesic Activity Assessment

Caption: Workflow for the discovery of novel analgesic piperidine derivatives.

Antiviral and Antimicrobial Activities

The N-benzyl piperidine scaffold has shown considerable promise in the development of antiviral and antimicrobial agents.

Studies have demonstrated the efficacy of N-benzylpiperidine derivatives against influenza A virus and coronaviruses.[3][4]

Quantitative Data: Antiviral Activity

| Compound Class | Virus | Assay | Key Findings |

| N-Substituted Piperidines | Influenza A/Swine/Iowa/30 (H1N1) | In vitro antiviral activity on MDCK cells | Several compounds showed efficacy comparable or superior to Tamiflu and Rimantadine.[3][5] |

| 1,4,4-Trisubstituted Piperidines | Human Coronavirus 229E, SARS-CoV-2 | In vitro antiviral activity | Several analogs demonstrated micromolar activity against the tested coronaviruses.[6] |

| 1,4,4-Trisubstituted Piperidines | SARS-CoV-2 Mpro | Enzyme Inhibition Assay | Compounds modestly inhibited the main protease (Mpro), suggesting a potential mechanism of action.[4] |

Experimental Protocols

In Vitro Antiviral Assay (Influenza A) [3]

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Virus: Influenza A/Swine/Iowa/30 (H1N1).

-

Procedure (Therapeutic Regimen):

-

Seed MDCK cells in 96-well plates and incubate to form a monolayer.

-

Infect the cell monolayer with the influenza virus.

-

After a viral adsorption period, remove the inoculum and add a medium containing various concentrations of the test compounds.

-

Incubate for a period that allows for viral replication.

-

Assess viral-induced cytopathic effect (CPE) or use an MTT assay to determine cell viability.

-

Calculate the 50% inhibitory concentration (IC50).

-

-

Cytotoxicity Assay (MTT):

-

Expose uninfected MDCK cells to the same concentrations of the test compounds.

-

After the incubation period, add MTT solution and incubate.

-

Add a solubilizing agent (e.g., DMSO) and measure the absorbance to determine cell viability.

-

Calculate the 50% cytotoxic concentration (CC50).

-

Signaling Pathway: Potential Coronavirus Mpro Inhibition

Caption: Inhibition of viral replication via the Main Protease (Mpro).

Certain N-benzyl piperidin-4-one derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[7]

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | Key Findings |

| N-benzyl piperidin-4-one derivatives | Escherichia coli (bacteria) | Potent activity observed.[7] |

| N-benzyl piperidin-4-one derivatives | Aspergillus niger (fungi) | Very potent activity observed.[7] |

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method) [8]

-

Media: Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the appropriate broth.

-

Add the microbial inoculum to each well.

-

Include positive (microorganism, no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Neuroprotective and Cognitive Enhancement Activities

N-benzyl piperidine derivatives have been explored as multi-target-directed ligands for neurodegenerative diseases like Alzheimer's, primarily by inhibiting key enzymes such as acetylcholinesterase (AChE) and histone deacetylase (HDAC).[9]

Quantitative Data: Enzyme Inhibition and Neuroprotective Effects

| Compound | Target | IC50 | Other Activities |

| d5 | HDAC | 0.17 µM | AChE IC50 = 6.89 µM; Free radical scavenging, metal chelation, Aβ aggregation inhibition.[9] |

| d10 | HDAC | 0.45 µM | AChE IC50 = 3.22 µM; Free radical scavenging, metal chelation, Aβ aggregation inhibition.[9] |

| 23 * | Butyrylcholinesterase (BChE) | 0.72 µM | 72.5% Aβ aggregation inhibition at 10 µM; crosses blood-brain barrier.[10] |

| 21 † | Acetylcholinesterase (AChE) | 0.56 nM | 18,000-fold greater affinity for AChE than BChE.[11] |

| 13e (E2020) | Acetylcholinesterase (AChE) | 5.7 nM | 1,250-fold greater affinity for AChE than BChE.[12] |

*Compound 23: 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione[10] †Compound 21: 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride[11]

Experimental Protocols

Enzyme Inhibition Assay (Ellman's Method for Cholinesterases) [13]

-

Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the respective enzyme (AChE or BChE).

-

Procedure:

-

Pre-incubate the enzyme with various concentrations of the inhibitor in a buffer solution.

-

Initiate the reaction by adding the substrate (acetylthiocholine).

-

The enzyme hydrolyzes the substrate to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

-

Monitor the rate of color change spectrophotometrically at 412 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Logical Relationship: Multi-Target Strategy for Alzheimer's Disease

Caption: Multi-target approach of N-benzyl piperidine derivatives in Alzheimer's.

Monoamine Transporter and Receptor Modulation

N-benzylpiperidine derivatives have been synthesized and evaluated for their affinity towards various monoamine transporters and receptors, indicating their potential for treating CNS disorders.

Quantitative Data: Receptor and Transporter Binding

| Compound Class/Derivative | Target | Affinity/Activity | Notes |

| N-benzylpiperidine derivatives | α7 Nicotinic Acetylcholine Receptors (nAChRs) | Submicromolar IC50 values; act as noncompetitive negative allosteric modulators.[14] | The N-benzylpiperidine motif was identified as the main pharmacophoric group.[14] |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines | Dopamine Transporter (DAT) | Low nanomolar affinity for several compounds.[15] | Showed a broad range of SERT/DAT selectivity ratios.[15] |

| N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) | 5-HT7 Receptor | High-affinity, long-acting inhibitor of binding and function.[16] | An arylpiperazine derivative related to the core structure. |

Experimental Protocols

Radioligand Binding Assay [16]

-

Preparation: Prepare membrane homogenates from cells expressing the target receptor/transporter (e.g., HEK293 cells expressing human 5-HT7 receptors).

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]-SB-269970 for 5-HT7) and various concentrations of the competing test compound.

-

Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki).

-

Nonspecific Binding: Determine nonspecific binding in parallel incubations containing a high concentration of a known non-radiolabeled ligand.

This guide highlights the significant therapeutic potential of N-benzyl-N'-Cbz-piperidine-4-amine derivatives and related structures across a wide range of biological targets. The data and protocols presented herein serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Search for Antiviral Preparations in a Series of New Derivatives of N-Substituted Piperidines - figshare - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 4-(Cbz-amino)-1-benzylpiperidine in Synthetic Chemistry

For Immediate Release:

Shanghai, China – December 23, 2025 – In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined molecular scaffolds is paramount to the efficient synthesis of complex therapeutic agents. Among these, 4-(Cbz-amino)-1-benzylpiperidine, also known as benzyl N-(1-benzylpiperidin-4-yl)carbamate, has emerged as a critical building block. Its unique structural features, combining a protected primary amine and a sterically accessible tertiary amine within a piperidine ring, offer a versatile platform for the construction of a diverse array of bioactive molecules. This technical guide provides an in-depth overview of its synthesis, characterization, and application in the development of targeted therapeutics.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes key data for this compound.

| Property | Value |

| Molecular Formula | C₂₀H₂₄N₂O₂ |

| Molecular Weight | 324.42 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Expected Spectroscopic Characteristics:

-

¹H NMR (CDCl₃): Resonances for the aromatic protons of the benzyl and Cbz groups are expected in the range of δ 7.2-7.4 ppm. The methylene protons of the benzyl and Cbz groups would likely appear as singlets around δ 5.1 ppm and δ 3.5 ppm, respectively. The piperidine ring protons would exhibit complex multiplets in the aliphatic region (δ 1.5-3.0 ppm), with the proton at C4 appearing as a multiplet deshielded by the adjacent nitrogen and carbamate group.

-

¹³C NMR (CDCl₃): Aromatic carbons would resonate in the δ 127-138 ppm region. The carbonyl carbon of the carbamate is expected around δ 156 ppm. The methylene carbons of the benzyl and Cbz groups would appear around δ 67 ppm and δ 63 ppm, respectively. The carbons of the piperidine ring would be found in the aliphatic region (δ 30-55 ppm).

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 324, along with characteristic fragmentation patterns corresponding to the loss of the benzyl group (m/z 91) and other fragments.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the primary amino group of 4-amino-1-benzylpiperidine using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a standard procedure for the introduction of the Cbz protecting group onto an amine.

Experimental Protocol: Cbz Protection of 4-amino-1-benzylpiperidine

This protocol is adapted from established methods for the Cbz protection of primary amines.

Materials:

-

4-amino-1-benzylpiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-amino-1-benzylpiperidine (1.0 equivalent) in a mixture of THF and water (2:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 equivalents) to the solution with stirring.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by silica gel column chromatography to afford this compound.

A similar procedure using aqueous sodium hydroxide as the base can also be employed.[2]

Yield:

Based on analogous reactions, this procedure is expected to provide the product in high yield, potentially around 90%.

Application in the Synthesis of Bioactive Molecules

The N-benzylpiperidine motif is a prevalent scaffold in a variety of biologically active compounds, including analgesics, antipsychotics, and receptor antagonists.[3] this compound serves as a key intermediate in the synthesis of more complex molecules where the differential reactivity of the two nitrogen atoms is exploited. The Cbz group provides robust protection for the 4-amino group, allowing for selective reactions at the 1-position of the piperidine ring. Subsequently, the Cbz group can be readily removed under standard hydrogenolysis conditions to liberate the primary amine for further functionalization.

Role in the Synthesis of Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that play crucial roles in the central and peripheral nervous systems.[4] Selective antagonists of these receptors are valuable therapeutic agents for a range of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.[2][5] The synthesis of selective M1 muscarinic receptor antagonists has been an area of intense research.[2][5]

While a direct synthetic route from this compound to a specific muscarinic antagonist is not explicitly detailed in the searched literature, the structural motif is highly relevant. A plausible synthetic strategy would involve the modification of the N-benzyl group, followed by deprotection of the Cbz group and subsequent elaboration of the resulting primary amine to construct the final antagonist.

Visualizing the Synthetic Workflow and Biological Context

To better illustrate the role of this compound as a building block, the following diagrams, generated using the DOT language, depict the general synthetic workflow and a simplified representation of a relevant signaling pathway.

Caption: General synthetic workflow utilizing this compound.

Caption: Simplified M1 muscarinic receptor signaling pathway and point of intervention.

Conclusion

This compound is a strategically important building block in synthetic organic and medicinal chemistry. Its preparation via standard protection chemistry, coupled with the orthogonal reactivity of its two nitrogen centers, provides a reliable and versatile route to complex nitrogen-containing heterocyclic compounds. The utility of the N-benzylpiperidine scaffold in drug discovery, particularly in the development of muscarinic receptor antagonists, highlights the potential of this building block in the generation of novel therapeutics. Further exploration of its applications is likely to yield new and improved drug candidates for a variety of diseases.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Chemical Journal of Kazakhstan [chemjournal.kz]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Core Precursors of 4-(Cbz-amino)-1-benzylpiperidine

Introduction

Part 1: 4-Amino-1-benzylpiperidine

History and Application

4-Amino-1-benzylpiperidine (CAS 50541-93-0) is a versatile chemical intermediate. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed under hydrogenolysis conditions. The primary amino group at the 4-position is a key functional handle for further molecular elaboration. This compound has been utilized in the synthesis of a variety of pharmaceutical agents, including analgesics, antidepressants, and compounds targeting neurotransmitter systems.[1][2] Its derivatives have been investigated as inhibitors of p38α mitogen-activated protein kinase, antiplasmodial compounds, and dual-activity cholinesterase and Aβ-aggregation inhibitors.

Quantitative Data

| Property | Value | Reference |

| CAS Number | 50541-93-0 | [3] |

| Molecular Formula | C₁₂H₁₈N₂ | [3] |

| Molecular Weight | 190.28 g/mol | [4] |

| Appearance | Liquid | |

| Density | 0.933 g/mL at 25 °C | |

| Refractive Index | n20/D 1.543 | |

| Boiling Point | 308.7±17.0 °C (Predicted) | [2] |

| Flash Point | 110 °C (closed cup) |

Experimental Protocol: Synthesis of 4-Amino-1-benzylpiperidine via Reductive Amination

The synthesis of 4-amino-1-benzylpiperidine is commonly achieved through the reductive amination of 1-benzyl-4-piperidone.[1] This one-pot procedure involves the in-situ formation of an imine or iminium ion, which is then reduced.[1]

Materials:

-

1-Benzyl-4-piperidone

-

Ammonium chloride or another ammonia source

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

A weak acid catalyst (e.g., acetic acid)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1 equivalent) in dichloromethane, add ammonium chloride (1.5-2 equivalents) and a weak acid catalyst such as acetic acid (1.1 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-amino-1-benzylpiperidine.[5]

Synthesis Workflow

Part 2: Benzyl 4-aminopiperidine-1-carboxylate

History and Application

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1), also known as 4-amino-1-Cbz-piperidine, is a key intermediate where the piperidine nitrogen is protected by a carboxybenzyl (Cbz) group. This protecting group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation. The primary amine at the 4-position allows for further functionalization. This compound is widely used in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.

Quantitative Data

| Property | Value | Reference |

| CAS Number | 120278-07-1 (for the free base) | - |

| Molecular Formula | C₁₃H₁₈N₂O₂ | - |

| Molecular Weight | 234.29 g/mol | - |

| Appearance | White to off-white solid | - |

| Melting Point | 68-72 °C | - |

| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate. | - |

Experimental Protocol: Synthesis of Benzyl 4-aminopiperidine-1-carboxylate

A common route to this compound involves a two-step process starting from 4-piperidone hydrochloride. First, the piperidine nitrogen is protected with a Cbz group to form 1-Cbz-4-piperidone, which is then converted to the desired amine via reductive amination.

Step 1: Synthesis of 1-Cbz-4-piperidone

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Cool a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 equivalent) in dry dichloromethane to 0°C.[6]

-

Add diisopropylethylamine (3.0 equivalents) and stir for five minutes.[6]

-

Slowly add benzyl chloroformate (1.6 equivalents) over 20 minutes.[6]

-

Allow the mixture to warm to room temperature and stir for an additional two hours.[6]

-

Partition the mixture between dichloromethane and water.[6]

-

Separate the layers and extract the aqueous phase with dichloromethane.[6]

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.[6]

-

Evaporate the solvent to yield a residue, which can be purified by column chromatography to give 1-Cbz-4-piperidone as a clear oil.[6]

Step 2: Reductive Amination of 1-Cbz-4-piperidone

The protocol for the reductive amination of 1-Cbz-4-piperidone is analogous to that described for 1-benzyl-4-piperidone, using an ammonia source and a suitable reducing agent.

Synthesis Workflows

Part 3: Proposed Synthesis of 4-(Cbz-amino)-1-benzylpiperidine

The target molecule, this compound, can be logically synthesized by the N-protection of the primary amino group of 4-amino-1-benzylpiperidine using benzyl chloroformate.

Logical Relationship

Experimental Protocol: N-Cbz Protection of 4-Amino-1-benzylpiperidine

This protocol is based on standard procedures for the Cbz protection of primary amines.

Materials:

-

4-Amino-1-benzylpiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-amino-1-benzylpiperidine (1 equivalent) in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate (2-3 equivalents).

-

Cool the biphasic mixture to 0°C with vigorous stirring.

-

Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford this compound.

While "this compound" itself lacks a prominent discovery history, its synthesis is straightforward from the well-established intermediate 4-Amino-1-benzylpiperidine . This guide provides researchers and drug development professionals with the necessary technical information regarding the synthesis and properties of the key precursors, enabling the efficient preparation of this and other complex piperidine derivatives for various research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 4-Amino-1-benzylpiperidine 98 50541-93-0 [sigmaaldrich.com]

- 4. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-benzylpiperidine | 50541-93-0 [chemicalbook.com]

- 6. 1-Cbz-4-Piperidone synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-(Cbz-amino)-1-benzylpiperidine: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(Cbz-amino)-1-benzylpiperidine.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.25 | m | 10H | Ar-H (Cbz and Benzyl) |

| ~ 5.10 | s | 2H | O-CH₂ -Ph (Cbz) |

| ~ 4.80 | d | 1H | NH -COO |

| ~ 3.70 | m | 1H | Piperidine CH -N |

| ~ 3.50 | s | 2H | N-CH₂ -Ph (Benzyl) |

| ~ 2.85 | m | 2H | Piperidine CH₂ -N (axial) |

| ~ 2.15 | t | 2H | Piperidine CH₂ -N (equatorial) |

| ~ 1.95 | m | 2H | Piperidine -CH₂ -CH- (axial) |

| ~ 1.50 | m | 2H | Piperidine -CH₂ -CH- (equatorial) |

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The multiplicity of the NH proton may vary and its signal may be broad.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.5 | C =O (Carbamate) |

| ~ 138.0 | Quaternary Ar-C (Benzyl) |

| ~ 136.5 | Quaternary Ar-C (Cbz) |

| ~ 129.0 | Ar-C H (Benzyl) |

| ~ 128.5 | Ar-C H (Cbz) |

| ~ 128.2 | Ar-C H (Cbz) |

| ~ 127.0 | Ar-C H (Benzyl) |

| ~ 67.0 | O-C H₂-Ph (Cbz) |

| ~ 63.0 | N-C H₂-Ph (Benzyl) |

| ~ 52.5 | Piperidine C H₂-N |

| ~ 48.0 | Piperidine C H-N |

| ~ 32.0 | Piperidine -C H₂-CH- |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Medium | N-H Stretch (Amide) |

| ~ 3060, 3030 | Medium | C-H Stretch (Aromatic) |

| ~ 2940, 2860 | Medium | C-H Stretch (Aliphatic) |

| ~ 1700 | Strong | C=O Stretch (Carbamate) |

| ~ 1520 | Strong | N-H Bend (Amide II) |

| ~ 1600, 1495, 1450 | Medium | C=C Stretch (Aromatic) |

| ~ 1250 | Strong | C-O Stretch (Ester) |

| ~ 1040 | Medium | C-N Stretch |

| ~ 740, 700 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Notes |

| 324 | [M]⁺ | Molecular Ion |

| 233 | [M - C₇H₇]⁺ | Loss of the benzyl group from the piperidine nitrogen |

| 190 | [M - C₈H₇O₂]⁺ | Loss of the Cbz-oxy group |

| 175 | [C₁₂H₁₇N₂]⁺ | Fragment corresponding to 4-amino-1-benzylpiperidine cation radical |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol cation radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation), often the base peak |

Experimental Protocols

A plausible synthetic route to this compound is the N-protection of 4-amino-1-benzylpiperidine using benzyl chloroformate. The following is a general procedure based on standard protocols for Cbz-protection of amines.[1][2][3][4]

Synthesis of this compound

Materials:

-

4-Amino-1-benzylpiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable solvent (e.g., THF, 1,4-dioxane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-amino-1-benzylpiperidine (1.0 equivalent) in dichloromethane.

-

Add sodium bicarbonate (2.0-3.0 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the cooled, stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Characterization:

The purified product would then be characterized by NMR, IR, and MS to confirm its structure, with expected results similar to those outlined in Section 1.0.

Synthesis Workflow Visualization

The following diagram illustrates the synthesis of this compound from 4-amino-1-benzylpiperidine.

References

Technical Guide: Determining the Solubility of Benzyl (1-benzylpiperidin-4-yl)carbamate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(Cbz-amino)-1-benzylpiperidine, formally known as benzyl (1-benzylpiperidin-4-yl)carbamate. Solubility is a critical physicochemical property in drug discovery and development, influencing bioavailability, formulation, and in vitro assay reliability.[1][2] While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this document provides a comprehensive protocol for its experimental determination using the industry-standard equilibrium shake-flask method.

Compound Identification

-

Common Name: this compound

-

IUPAC Name: Benzyl (1-benzylpiperidin-4-yl)carbamate

-

Molecular Formula: C₂₀H₂₄N₂O₂

-

Molecular Weight: 324.42 g/mol

-

Structure:

-

A piperidine ring substituted at the 1-position with a benzyl group.

-

An amino group at the 4-position, which is protected by a carboxybenzyl (Cbz) group.

-

Solubility Data

Quantitative solubility data for benzyl (1-benzylpiperidin-4-yl)carbamate must be determined empirically. The following table is structured for the collation of such experimental data. Researchers can populate this table using the protocol outlined in Section 3.

| Solvent Class | Solvent | Solubility (mg/mL) | Temperature (°C) |

| Alcohols | Methanol | 25 | |

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Ketones | Acetone | 25 | |

| Methyl Ethyl Ketone | 25 | ||

| Esters | Ethyl Acetate | 25 | |

| Ethers | Tetrahydrofuran (THF) | 25 | |

| Diethyl Ether | 25 | ||

| Chlorinated | Dichloromethane (DCM) | 25 | |

| Chloroform | 25 | ||

| Hydrocarbons | Toluene | 25 | |

| Heptane | 25 | ||

| Amides | Dimethylformamide (DMF) | 25 | |

| Other | Acetonitrile | 25 | |

| Dimethyl Sulfoxide (DMSO) | 25 |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[3][4] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

3.1. Materials and Equipment

-

Benzyl (1-benzylpiperidin-4-yl)carbamate (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials or flasks with screw caps (e.g., 2-5 mL)

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer[5][6]

-

Volumetric flasks and pipettes for dilutions

3.2. Procedure

-

Preparation: Add an excess amount of solid benzyl (1-benzylpiperidin-4-yl)carbamate to a pre-weighed glass vial. An amount sufficient to ensure a solid phase remains at equilibrium is required (e.g., 5-10 mg for a 1 mL solvent volume is a common starting point).

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 850 rpm).[2] Allow the mixture to shake for an extended period to ensure equilibrium is reached. A typical duration is 18-24 hours, though for some compounds, up to 72 hours may be necessary.[3][7]

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle. To ensure complete removal of solid particles, the supernatant must be clarified. This can be achieved by:

-

Filtration: Draw the supernatant into a syringe and filter it through a solvent-compatible syringe filter into a clean vial.[3] Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained. Carefully collect the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Sample Preparation: Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Standard Preparation: Prepare a series of calibration standards of the compound in the same solvent.

-

Analysis: Analyze the diluted sample and the calibration standards using a suitable, validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[4][8]

-

-

Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL) by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. improvedpharma.com [improvedpharma.com]

- 6. mdpi.com [mdpi.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ijcps.com [ijcps.com]

Methodological & Application

Application Notes and Protocols: The Use of 4-(Cbz-amino)-1-benzylpiperidine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(Cbz-amino)-1-benzylpiperidine as a strategic tool in peptide synthesis. This document outlines its primary application as an N-terminal capping agent to introduce a bulky, hydrophobic N-benzylpiperidine moiety, a common structural motif in drug discovery.[1][2] Detailed protocols for its synthesis and incorporation into peptides using both solid-phase and solution-phase methodologies are provided, accompanied by illustrative data and workflow diagrams.

Introduction

In modern drug discovery, native peptide sequences often require modification to enhance their therapeutic properties, such as stability, cell permeability, and receptor affinity. The introduction of non-peptidic moieties is a key strategy to achieve these improvements. The N-benzylpiperidine (N-BP) fragment is a privileged scaffold in medicinal chemistry, known for its structural flexibility and its ability to engage in crucial cation-π interactions with biological targets.[1][2]

This compound is a bifunctional reagent designed for the deliberate introduction of the N-benzylpiperidine group at the N-terminus of a peptide chain. The carboxybenzyl (Cbz) protecting group on the 4-amino function provides a stable, yet removable, handle, offering potential for further derivatization if required.[3][4][5] This document details the proposed application of this reagent as an N-terminal capping agent, effectively terminating the peptide elongation and functionalizing it with a group known to influence pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C20H24N2O2 |

| Molar Mass | 324.42 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in DMF, DCM, THF, MeOH (predicted) |

| Boiling Point | >300 °C (predicted) |

| CAS Number | Not available |

Applications in Peptide Synthesis

3.1. N-Terminal Capping Agent

The primary application of this compound is as a terminating agent in peptide synthesis. Once the desired peptide sequence has been assembled on a solid support or in solution, this reagent can be coupled to the free N-terminal amine. This "capping" step introduces the N-benzylpiperidine moiety, which can:

-

Enhance Lipophilicity: Increase the overall hydrophobicity of the peptide, potentially improving membrane permeability and oral bioavailability.

-

Provide a Scaffold for Drug-Receptor Interactions: The benzyl group can participate in π-π stacking or hydrophobic interactions within a receptor binding pocket.[6][7]

-

Improve Proteolytic Stability: A bulky, non-natural N-terminal cap can sterically hinder the action of exopeptidases, thereby increasing the peptide's half-life in vivo.

3.2. Scaffold for Further Derivatization

While the primary use is as a capping agent, the Cbz group on the piperidine's 4-amino position can be selectively removed via hydrogenolysis.[3][5] This unmasks a primary amine, which can be used as an attachment point for other molecules, such as fluorescent labels, polyethylene glycol (PEG) chains, or other pharmacophores.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from commercially available 4-amino-1-benzylpiperidine.

Materials:

-

4-Amino-1-benzylpiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO3)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 4-amino-1-benzylpiperidine (1.0 eq) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution to act as a base.[3]

-

Cool the mixture to 0 °C in an ice bath with constant stirring.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Extract the aqueous residue with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter the solution and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: N-Terminal Capping of a Resin-Bound Peptide (SPPS)

This protocol details the coupling of this compound to a peptide assembled on a solid support.

Materials:

-

Peptide-on-resin with a free N-terminus

-

This compound

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

In a separate vessel, prepare the coupling solution:

-

Dissolve this compound (3.0 eq) and HBTU (2.9 eq) in DMF.

-

Add DIPEA (6.0 eq) to the solution and pre-activate for 5 minutes.

-

-

Drain the DMF from the resin.

-

Add the activated coupling solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

-

If the Kaiser test is positive, repeat the coupling step.

-

Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the capped peptide-resin under vacuum.

-

Proceed with side-chain deprotection and cleavage from the resin as per the standard protocol for the chosen resin and protecting groups.

Data Presentation

The following tables present hypothetical data for the synthesis and application of this compound.

Table 2: Synthesis of this compound - Reaction Parameters

| Starting Material | Equivalents | Reagent | Equivalents | Solvent System | Reaction Time (h) | Yield (%) | Purity (HPLC) |

| 4-Amino-1-benzylpiperidine | 1.0 | Benzyl Chloroformate | 1.1 | THF/H2O (2:1) | 5 | 85 | >98% |

Table 3: N-Terminal Capping Efficiency on a Model Peptide

| Peptide Sequence (on Resin) | Capping Agent Equiv. | Coupling Reagent | Activation Time (min) | Coupling Time (h) | Capping Efficiency (%) | Final Purity (HPLC) |

| H-Gly-Phe-Ala-Leu-Resin | 3.0 | HBTU/DIPEA | 5 | 2 | >99% | >95% |

Visualizations

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the Cbz protection of 4-amino-1-benzylpiperidine.

Diagram 2: N-Terminal Capping of a Peptide

Caption: Coupling reaction for N-terminal capping on a solid support.

Diagram 3: Experimental Workflow for SPPS Capping

Caption: Workflow for the N-terminal capping of a peptide on solid phase.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

experimental procedure for deprotection of 4-(Cbz-amino)-1-benzylpiperidine

An Experimental Guide to the Deprotection of 4-(Cbz-amino)-1-benzylpiperidine

This application note provides detailed protocols for the removal of the carboxybenzyl (Cbz) protecting group from this compound, a common intermediate in the synthesis of various biologically active compounds.[1] The selection of an appropriate deprotection strategy is critical and is dictated by the molecular architecture of the substrate, the presence of other functional groups, and the desired scale of the reaction.[2] This document outlines three primary methodologies: catalytic hydrogenolysis, catalytic transfer hydrogenation, and acid-mediated cleavage, with a focus on providing actionable experimental procedures for researchers and drug development professionals.

Comparative Overview of Deprotection Methodologies

The choice of deprotection method is crucial for the successful synthesis of complex molecules.[2] The following table summarizes the key aspects of the most common techniques for Cbz group removal.

| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[2][3] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas.[2] |

| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Safer alternative to hydrogen gas, suitable for larger-scale reactions.[2] | May require gentle heating; optimization of the hydrogen donor may be necessary. |

| Acidic Cleavage | HBr in Acetic Acid | Useful for substrates with functional groups sensitive to hydrogenation.[2] | Harsh conditions may not be suitable for acid-labile molecules; requires careful neutralization during work-up. |

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the deprotection of this compound to yield 4-amino-1-benzylpiperidine.

Protocol 1: Catalytic Hydrogenolysis

This is the most common and often the cleanest method for Cbz deprotection.[3] It involves the cleavage of the benzyl C-O bond by hydrogen in the presence of a palladium catalyst.[2]

Materials:

-

This compound (1.0 equivalent)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)[2]

-

Methanol (or Ethanol, Ethyl Acetate)[2]

-

Hydrogen gas (H₂)

-

Celite®

Equipment:

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)[2]

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]

-

Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[2]

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[2] Stir the reaction vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.[3]

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[3]

-